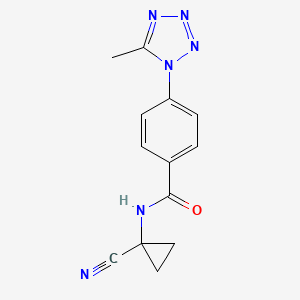
N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide
描述
N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide is a synthetic organic compound that features a unique combination of a cyanocyclopropyl group, a methyltetrazolyl group, and a benzamide moiety
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-9-16-17-18-19(9)11-4-2-10(3-5-11)12(20)15-13(8-14)6-7-13/h2-5H,6-7H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISXMKIYGXIRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Introduction of the Methyltetrazolyl Group: The methyltetrazolyl group can be introduced via a cycloaddition reaction between an azide and an alkyne.
Coupling with Benzamide: The final step involves coupling the cyanocyclopropyl and methyltetrazolyl intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or tetrazoles.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Chemical Research: It can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
相似化合物的比较
Similar Compounds
N-(1-Cyanocyclopropyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the methyl group on the tetrazole ring.
N-(1-Cyanocyclopropyl)-4-(5-ethyltetrazol-1-yl)benzamide: Similar structure with an ethyl group instead of a methyl group on the tetrazole ring.
N-(1-Cyanocyclopropyl)-4-(5-phenyltetrazol-1-yl)benzamide: Similar structure with a phenyl group on the tetrazole ring.
Uniqueness
N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide is unique due to the presence of the methyltetrazolyl group, which may impart distinct chemical and biological properties compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


